molecular formula C10H12O2 B181087 3,5-Dimethylphenylacetic acid CAS No. 42288-46-0

3,5-Dimethylphenylacetic acid

Cat. No.: B181087
CAS No.: 42288-46-0
M. Wt: 164.2 g/mol
InChI Key: HDNBKTWQBJJYPD-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a white to light beige crystalline powder and is known for its role as an active pharmaceutical intermediate . The compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions, and an acetic acid group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenylacetic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is often purified using techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Scientific Research Applications

3,5-Dimethylphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenylacetic acid depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with molecular targets such as enzymes or receptors. The pathways involved can include enzymatic hydrolysis, oxidation, or reduction, leading to the formation of active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

  • 3,5-Dimethylbenzoic acid
  • 3,5-Dimethylphenylethanol
  • 3,5-Dimethylbromobenzene

Comparison: 3,5-Dimethylphenylacetic acid is unique due to the presence of both methyl groups and an acetic acid group, which confer distinct chemical properties and reactivity. Compared to 3,5-Dimethylbenzoic acid, it has an additional methylene group, making it more versatile in synthetic applications. Its reactivity in electrophilic aromatic substitution is also distinct from that of 3,5-Dimethylphenylethanol, which lacks the carboxylic acid functionality .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNBKTWQBJJYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406313
Record name 3,5-DIMETHYLPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-46-0
Record name 3,5-DIMETHYLPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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